Isobyakangelicin angelate

Description

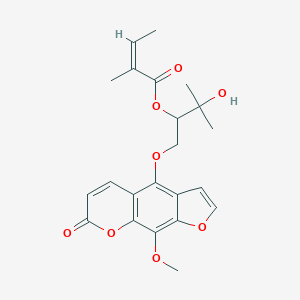

Structure

3D Structure

Properties

CAS No. |

116988-91-1 |

|---|---|

Molecular Formula |

C22H24O8 |

Molecular Weight |

416.4 g/mol |

IUPAC Name |

[3-hydroxy-1-(9-methoxy-7-oxofuro[3,2-g]chromen-4-yl)oxy-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H24O8/c1-6-12(2)21(24)29-15(22(3,4)25)11-28-17-13-7-8-16(23)30-19(13)20(26-5)18-14(17)9-10-27-18/h6-10,15,25H,11H2,1-5H3/b12-6- |

InChI Key |

VTMREZQNDKWTII-SDQBBNPISA-N |

SMILES |

CC=C(C)C(=O)OC(COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C(C)(C)O |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC(COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C(C)(C)O |

Canonical SMILES |

CC=C(C)C(=O)OC(COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C(C)(C)O |

Synonyms |

isobyakangelicin angelate |

Origin of Product |

United States |

Contextualizing Furanocoumarins As Natural Products

Furanocoumarins are a significant class of organic chemical compounds produced by a variety of plants. wikipedia.org These compounds are characterized by a chemical structure that fuses a furan (B31954) ring with a coumarin (B35378). mdpi.com They are considered secondary metabolites and are not involved in the primary growth and development of the plant but rather play a role in defense mechanisms against herbivores, insects, and fungal pathogens. wikipedia.orghelsinki.fi

From a chemotaxonomic perspective, furanocoumarins are predominantly found within a limited number of plant families, most notably the Apiaceae (celery, parsnip, and parsley family) and Rutaceae (citrus family). wikipedia.orgmdpi.com They are also present in the Moraceae (fig family) and Fabaceae (legume family). wikipedia.orgmdpi.com The distribution of these compounds can be quite specific, with their highest concentrations often found in the flowers, seeds, and fruits of the plants. wikipedia.org

Furanocoumarins are classified into two main types based on the arrangement of the furan ring: linear and angular. mdpi.com This structural diversity leads to a wide range of biological activities. core.ac.uk Some furanocoumarins are known for their phototoxicity, which is the basis for their use in treatments for skin disorders like psoriasis when combined with UVA irradiation (PUVA therapy). core.ac.uk However, this property can also cause adverse skin reactions in humans, known as phytophotodermatitis, upon contact with certain plants and subsequent sun exposure. wikipedia.org

The biosynthesis of furanocoumarins is a complex process involving several enzymatic steps. It is believed that angular furanocoumarins evolved more recently than linear ones, possibly as a response to the development of detoxification mechanisms against linear furanocoumarins in predators. mdpi.com

Historical Discovery and Initial Characterization of Isobyakangelicin Angelate

Isobyakangelicin angelate was first identified as a novel furanocoumarin from the plant Peucedanum palustre, commonly known as marsh parsley. helsinki.firesearchgate.net The discovery and characterization of this compound were detailed in a 1988 publication in the scientific journal Planta Medica. helsinki.ficore.ac.uk The research was conducted by a team of scientists including H. Vuorela, C.A.J. Erdelmeier, Sz. Nyiredy, K. Dallenbach-Tölke, K. Anklin, R. Hiltunen, and O. Sticher. helsinki.ficore.ac.uk

The initial characterization of this compound involved the use of various spectroscopic and chromatographic techniques. researchgate.net High-performance liquid chromatography (HPLC) was a key method used for the separation and analysis of the coumarins present in Peucedanum palustre. helsinki.fithieme-connect.com The structure of this compound was elucidated using methods such as infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). researchgate.net

Alongside this compound, several other known coumarins were also identified in Peucedanum palustre, including columbianadin, (+)-oxypeucedanin, oxypeucedanin (B192039) hydrate, bergapten (B1666803), ostruthol, imperatorin (B1671801), and isoimperatorin (B1672244). researchgate.netthieme-connect.com The separation of these compounds was optimized using the "PRISMA" model, a multi-solvent optimization system for HPLC. thieme-connect.com

Significance in Modern Natural Product Research

Primary Botanical Sources: Peucedanum palustre (L.) Moench

This compound is a novel furanocoumarin first isolated from the roots of Peucedanum palustre (L.) Moench, a member of the Apiaceae family. thieme-connect.comthieme-connect.com This plant is commonly known as milk-parsley or marsh hog's fennel. wikipedia.orghelsinki.fi The name "milk-parsley" refers to the milky white sap that exudes from the young parts of the plant. wikipedia.orgwildseed.co.uk

Peucedanum palustre is native to a wide geographical area, extending across most of Europe and eastward into Central Asia and Western Siberia. wikipedia.orgbas.bginfoflora.ch Its distribution is described as Eurosiberian. infoflora.chplantatlas2020.org The plant is found in numerous European countries, including the United Kingdom (primarily in the Norfolk and Suffolk broads), Finland (where it is common in the south), Denmark, Norway, Sweden, and Switzerland. helsinki.fiwildseed.co.ukinfoflora.chtandfonline.comgbif.org While widespread, its populations can be scattered. helsinki.fi It has also been reported as a rare find in North America, specifically on roadsides in Massachusetts. nativeplanttrust.org

The specific habitat of P. palustre is, as its name implies, wetlands. wikipedia.org It thrives in permanently damp, peaty soils and is characteristic of tall-herb fens. wildseed.co.ukplantatlas2020.org The plant is often found in marshes, along the shallow water margins of rivers and estuaries, and in ditches. wikipedia.orgwildseed.co.uk It is a shade-tolerant species that requires seasonal flooding to remain competitive against other vegetation. wikipedia.org The habitat of this species has faced threats from the drainage of wetlands and scrub invasion, leading to the loss of many sites, particularly since the 19th century. bas.bgplantatlas2020.orgfrontiersin.org

Occurrence in Related Botanical Genera (e.g., Angelica, Taraxacum for related coumarins)

While Peucedanum palustre is the definitive source of this compound, related coumarin (B35378) compounds are prevalent in other botanical genera, particularly within the same family, Apiaceae, and also in the Asteraceae family. thieme-connect.comhelsinki.finih.gov

The genus Angelica, which belongs to the Apiaceae family, is well-known for producing a variety of furanocoumarins. helsinki.fiwikipedia.org Angelica archangelica, for instance, is distributed throughout Northern Europe and Eastern Siberia and is cultivated for its aromatic compounds. helsinki.fi The roots and rhizomes of Angelica species are rich in active ingredients, including furocoumarins, which are responsible for the plants' photosensitizing properties. wikipedia.org While a wide array of coumarins like imperatorin (B1671801), isoimperatorin (B1672244), and bergapten (B1666803) have been identified in Angelica and Peucedanum species, the specific presence of this compound in the Angelica genus is not as prominently documented as its existence in P. palustre. thieme-connect.comnih.gov

The genus Taraxacum (dandelion), part of the Asteraceae family, also produces coumarins, though different from the furanocoumarins found in Peucedanum. wjarr.comnih.gov Phytochemical studies of Taraxacum officinale have identified simple coumarins such as cichoriin, aesculin, and scopoletin. wjarr.comnih.gov Dandelions are a source of various bioactive compounds, including flavonoids and phenolic acids, alongside these coumarins. nih.govishs.orgsemanticscholar.org However, complex furanocoumarins like this compound are not characteristic of this genus. nih.govthieme-connect.com

Ecological Role as a Plant Secondary Metabolite (e.g., Phytoalexin Function)

This compound, as a furanocoumarin, is a plant secondary metabolite with a significant ecological function. Coumarins, in general, are not involved in the primary processes of growth and development but play a crucial role in the plant's interaction with its environment. frontiersin.orgnih.gov

A primary role of these compounds is to serve as a chemical defense mechanism. helsinki.fiencyclopedia.pub Furanocoumarins are considered phytoalexins, which are substances produced by plants in response to attacks by pathogens or physical damage. nih.govnih.govcore.ac.uk Their synthesis is induced by external stimuli such as microbial infections, insect predation, and even UV radiation. encyclopedia.pubnih.gov They exhibit antimicrobial and antifungal properties, providing a first line of defense against a variety of pathogens. tandfonline.comproborshevik.ruwikipedia.org The increased production of furanocoumarins following an attack helps the plant to inhibit or destroy the invading organisms. nih.govnih.gov

Furthermore, these compounds act as a defense against herbivores. nih.govproborshevik.ru The presence of furanocoumarins can make a plant unpalatable to insects and other animals. proborshevik.ru For example, while some specialized insects have adapted to tolerate and even use linear furanocoumarins for host recognition, angular furanocoumarins can deter these same insects. proborshevik.ru The production of these defensive chemicals is a key survival strategy for plants like P. palustre, allowing them to thrive in their specific ecological niches. wildseed.co.ukproborshevik.ru

Chromatographic Principles and Techniques

The purification of this compound is effectively achieved through a multi-step chromatographic process. This process typically begins with preliminary separation techniques to simplify the extract before moving to more refined, high-resolution methods for isolating the pure compound.

Medium-Pressure Liquid Chromatography (MPLC) Applications (Normal and Reversed Phase)

Medium-Pressure Liquid Chromatography (MPLC) is a cornerstone technique for the preparative isolation of this compound from plant extracts. thieme-connect.com Researchers have successfully employed MPLC with both normal-phase and reversed-phase stationary phases to achieve separation. thieme-connect.comresearchgate.net

In a typical normal-phase MPLC separation, a stationary phase such as silica (B1680970) gel is used. The mobile phase is a less polar solvent mixture, for which optimization is key. For instance, a mobile phase consisting of n-hexane, isopropanol (B130326), and methyl t-butyl ether has been utilized. thieme-connect.com Following an initial separation on a normal-phase column, fractions containing this compound can be further purified using reversed-phase MPLC. This subsequent step uses a nonpolar stationary phase (e.g., C18) with a more polar mobile phase, such as a mixture of methanol (B129727) and water. This dual-phase approach enhances the purity of the isolated compound by separating it from other co-eluting substances with different polarities. thieme-connect.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the final purification and the quantitative analysis of this compound. thieme-connect.comresearchgate.net HPLC offers higher resolution and sensitivity compared to MPLC, making it ideal for obtaining highly pure compounds and for determining their concentration in a sample. openaccessjournals.com

Reversed-phase HPLC (RP-HPLC) is commonly the method of choice. researchgate.net The separation of this compound from other related furanocoumarins like oxypeucedanin (B192039) hydrate, bergapten, and imperatorin has been achieved using optimized mobile phases. researchgate.net The purity and identity of the isolated compound are often confirmed using HPLC coupled with a photodiode array (PDA) detector, which provides spectral information across a range of UV wavelengths (e.g., 200–400 nm), and by comparison with known standards. thieme-connect.comresearchgate.net For quantitative purposes, a calibration curve is established using an external standard of a known concentration, allowing for the precise determination of the amount of this compound in the analyzed sample. nih.govspecificpolymers.com

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18) | researchgate.net |

| Mobile Phase | Optimized multi-solvent systems (e.g., based on the "PRISMA" model) | researchgate.net |

| Detection | Photodiode Array (PDA) Detector (200-400 nm) | thieme-connect.com |

| Quantification | External standard method | nih.govspecificpolymers.com |

Planar Chromatography Techniques: Thin-Layer Chromatography (TLC) and Overpressure Layer Chromatography (OPLC) as Pilot Methods

Planar chromatography techniques, particularly Thin-Layer Chromatography (TLC) and Overpressure Layer Chromatography (OPLC), serve as crucial pilot methods in the isolation workflow of this compound. thieme-connect.comcore.ac.uk These techniques are instrumental for the initial screening of extracts, optimizing mobile phase compositions, and guiding the transfer of these conditions to preparative column chromatography like MPLC. thieme-connect.comresearchgate.net

TLC is a simple, rapid, and cost-effective method used to get a preliminary assessment of the components in a mixture and to test various solvent systems for their separation efficiency. core.ac.uk OPLC, a forced-flow planar technique, offers improved resolution and shorter analysis times compared to classical TLC. scribd.com Because OPLC can be used with equilibrated or non-equilibrated systems and allows for the visualization of mobile phase fronts, it is an excellent pilot technique for MPLC. researchgate.net The optimized mobile phase from TLC and OPLC can often be directly transferred to preparative MPLC separations, streamlining the purification process. thieme-connect.comresearchgate.net

Mobile Phase Optimization Strategies (e.g., "PRISMA" Model)

The success of chromatographic separations heavily relies on the composition of the mobile phase. The "PRISMA" model is a systematic and efficient strategy for optimizing multi-solvent mobile phases for both TLC and HPLC. thieme-connect.comresearchgate.net This model aids in achieving the best possible separation of complex mixtures, such as those containing this compound and other furanocoumarins. researchgate.net

The PRISMA model is a multi-solvent optimization system that considers both solvent strength and selectivity. researchgate.net It involves selecting a set of solvents from different selectivity groups and systematically testing their combinations to find the optimal mobile phase composition. researchgate.net For the separation of furanocoumarins, a mobile phase was optimized using the PRISMA model, which was then successfully applied to RP-HPLC for quantitative analysis and transferred to preparative MPLC for isolation. thieme-connect.comresearchgate.net For a normal-phase separation, a mobile phase comprising n-hexane (75.1%), methyl t-butyl ether (23.2%), and isopropanol (1.7%) was identified as optimal. thieme-connect.com This systematic approach ensures a rational and efficient path to achieving high-resolution separations.

Challenges and Innovations in Preparative-Scale Isolation

While the combination of pilot methods and MPLC/HPLC is effective, challenges in the preparative-scale isolation of this compound remain. A primary challenge is achieving high purity and yield, especially when dealing with complex extracts where the target compound is present in low concentrations alongside structurally similar compounds.

Elucidation of the Chemical Structure of Isobyakangelicin Angelate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual carbon and hydrogen atoms.

¹H NMR Spectroscopy reveals the number of distinct proton types and their immediate surroundings. In the case of isobyakangelicin angelate, the proton spectrum provides key signals that define its core furanocoumarin structure and its unique side chains. For example, the characteristic doublet signals for H-5 and H-6 are indicative of the coumarin (B35378) nucleus, while specific multiplets and singlets correspond to the protons on the furan (B31954) ring and the angelate ester group.

¹³C NMR Spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum shows distinct signals for the carbonyl carbons of the lactone and the ester, carbons of the aromatic and furan rings, and the aliphatic carbons of the side chains. The chemical shifts provide insight into the hybridization and electronic environment of each carbon.

The combined analysis of ¹H and ¹³C NMR data allows for a comprehensive mapping of the molecule's carbon skeleton and the protons attached to it.

Interactive Data Table: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |

| 2 | 160.5 | - |

| 3 | 112.9 | 6.25 (d, J=9.6) |

| 4 | 144.9 | 7.64 (d, J=9.6) |

| 5 | 114.6 | 7.37 (s) |

| 6 | 125.2 | - |

| 7 | 148.5 | - |

| 8 | 131.8 | - |

| 9 | 106.8 | 6.80 (s) |

| 10 | 149.2 | - |

| 2' | 70.8 | 5.25 (t, J=8.8) |

| 3' | 88.0 | 4.80 (d, J=8.8) |

| 4' | 70.1 | - |

| 5' | 24.8 | 1.37 (s) |

| 6' | 26.5 | 1.34 (s) |

| 8-OCH₃ | 61.1 | 4.15 (s) |

| Angelate Moiety | ||

| 1'' | 167.0 | - |

| 2'' | 127.6 | - |

| 3'' | 138.6 | 6.13 (qq, J=7.3, 1.5) |

| 4'' | 20.5 | 2.00 (qd, J=7.3, 1.5) |

| 5'' | 15.8 | 1.90 (m) |

Data sourced from a study on novel furanocoumarins.

Mass Spectrometry (MS) Techniques (e.g., LC-ESI/MS, HPLC-PDA-TOF-MS, GC-MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. For this compound, Electron Impact Mass Spectrometry (EI-MS) was utilized to obtain this crucial information.

The EI-MS spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 414. This value corresponds to the molecular formula C₂₁H₂₂O₈, providing the first piece of the structural puzzle.

In addition to determining the molecular mass, MS provides structural clues through fragmentation patterns. The molecular ion, being energetically unstable, breaks apart into smaller, characteristic fragment ions. uni-saarland.demsu.edumiamioh.eduaaup.edu Analyzing these fragments helps to identify the core structures and substituent groups within the molecule, such as the loss of the angelate side chain or fragments corresponding to the furanocoumarin skeleton. Techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are often employed to analyze complex mixtures from plant extracts, allowing for the separation and identification of individual coumarins like this compound. msu.edu

Table: Mass Spectrometry Data for this compound

| Technique | Ion Type | m/z Value | Interpretation |

| EI-MS | [M]⁺ | 414 | Molecular Ion |

Integration of Multi-Spectroscopic Data for Definitive Structural Assignment

While individual spectroscopic techniques provide vital pieces of information, a definitive structural assignment for a complex molecule like this compound requires the careful integration of all data. The structure is confirmed by ensuring that it is consistent with every piece of spectroscopic evidence.

The initial framework is established by the molecular formula from MS (C₂₁H₂₂O₈) and the carbon skeleton information from ¹³C NMR. The placement of protons and the connectivity between different parts of the molecule are then mapped out using ¹H NMR.

However, 1D NMR spectra can sometimes leave ambiguities. For instance, the precise location of the methoxy (B1213986) (-OCH₃) group on the aromatic ring (at C-5 or C-8) might be uncertain from ¹H and ¹³C data alone. This is resolved using advanced two-dimensional (2D) NMR experiments. A Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment was crucial in this case. columbia.eduhuji.ac.il ROESY detects spatial proximity between protons. A correlation observed between the methoxy protons (at 4.15 ppm) and the H-9 proton (at 6.80 ppm) definitively placed the methoxy group at the C-8 position. Without this 2D NMR data, the assignment would have remained ambiguous.

By combining the molecular formula from MS, the carbon-hydrogen framework from 1D NMR, and the specific spatial correlations from 2D NMR, the complete and unambiguous structure of this compound was elucidated.

Stereochemical Investigations (e.g., Circular Dichroism for Absolute Configuration)

Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers) and possess optical activity. The measurement of specific rotation is the initial indicator of chirality. This compound has a reported specific rotation value ([α]D) of -1.60 (in CHCl₃), confirming it is optically active. wikipedia.orgyoutube.com

While specific rotation confirms chirality, it does not reveal the absolute three-dimensional arrangement of atoms (absolute configuration). For this, a more powerful chiroptical technique, Electronic Circular Dichroism (ECD), is employed. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com

The standard method for determining the absolute configuration involves:

Measuring the experimental ECD spectrum of the isolated natural product.

Using computational methods, such as time-dependent density functional theory (TDDFT), to predict the theoretical ECD spectra for all possible stereoisomers of the proposed structure.

Comparing the experimental spectrum with the calculated spectra. The absolute configuration is assigned based on which calculated spectrum provides the best match to the experimental one.

This integrated experimental and computational approach is the gold standard for assigning the absolute configuration of complex chiral molecules and would be the definitive method to establish the stereochemistry of the chiral centers in this compound.

Chemical Synthesis and Derivatization Strategies for Isobyakangelicin Angelate Analogues

Approaches to the Total Synthesis of Furanocoumarins

The synthesis of furanocoumarins, the structural class to which isobyakangelicin angelate belongs, can be broadly categorized into biosynthetic and chemical synthesis routes. While nature produces these compounds through intricate enzymatic pathways, laboratory synthesis provides a means to access them and their analogues in a controlled manner.

Biosynthesis in plants serves as the natural blueprint for furanocoumarin formation. The process originates from the phenylpropanoid pathway to produce umbelliferone (B1683723) (7-hydroxycoumarin), a key intermediate. acs.orgmdpi.comwikipedia.org This precursor then undergoes prenylation at either the C6 or C8 position. Prenylation at the C6 position leads to the formation of linear furanocoumarins (psoralen type), while prenylation at the C8 position initiates the pathway toward angular furanocoumarins (angelicin type), such as this compound. mdpi.com This is followed by cyclization and further enzymatic modifications to yield the diverse array of naturally occurring furanocoumarins. acs.orgmdpi.com

Chemical synthesis offers more flexibility in structural design. Various methods have been developed, although they can be limited by long reaction steps and low yields for industrial-scale production. acs.org One sophisticated approach involves the use of chromium carbene complexes to construct the angular furanocoumarin skeleton, which has been successfully applied to synthesize compounds like angelicin (B190584) and its derivatives. acs.org These methods are crucial for creating compounds that are rare in nature or for producing novel structures not found in plants. nih.gov

Table 1: General Approaches to Furanocoumarin Synthesis

| Approach | Key Precursor/Reagent | Description | Reference |

|---|---|---|---|

| Biosynthesis (in plants) | Umbelliferone | Enzymatic prenylation of umbelliferone at the C6 or C8 position, followed by cyclization to form the furan (B31954) ring. This is the natural route to both linear and angular furanocoumarins. | acs.orgmdpi.comwikipedia.org |

| Chemical Synthesis | Chromium Carbene Complexes | A regiocomplementary approach used for the construction of the angular furanocoumarin ring system, enabling the synthesis of compounds like angelicin. | acs.org |

| General Chemical Methods | Varies (e.g., substituted phenols) | Multi-step chemical reactions to build the coumarin (B35378) and furan rings. These methods can be lengthy and result in low overall yields. | acs.org |

Semi-Synthetic Modifications and Preparation of Derivatives (e.g., Isobyakangelicin Hydrate-3″-Ethyl Ether)

Semi-synthetic modification of a natural product involves using the isolated compound as a starting material for chemical alterations. This is often more efficient than total synthesis, especially for complex molecules. An example of a derivative related to isobyakangelicin is isobyakangelicin hydrate-3″-ethyl ether.

This compound was isolated during a ¹H NMR-guided fractionation of an extract from the roots of Angelica dahurica cv. Hangbaizhi. nih.gov Its structure was elucidated through extensive spectroscopic analysis. nih.gov The structure represents a modification of the isobyakangelicin core, specifically involving the hydration of a double bond and the formation of an ethyl ether at the 3''-position of the side chain. While isolated as a natural product in this instance, its structure provides a clear example of the types of derivatives that can be targeted through semi-synthetic chemistry to probe the function of different parts of the molecule. The isolation of this and other related coumarins from the same source highlights the structural diversity that can be explored. nih.gov

Table 2: Coumarins Isolated from Angelica dahurica cv. Hangbaizhi

| Compound Name | Structural Class | Reference |

|---|---|---|

| Isobyakangelicin hydrate-3″-ethyl ether | Furanocoumarin Derivative | nih.gov |

| 5-(3″-hydroxy-3″-methylbutyl)-8-hydroxyfuranocoumarin | Furanocoumarin | nih.gov |

| Andafocoumarin A | Coumarin | nih.gov |

| Andafocoumarin B | Coumarin | nih.gov |

Chemical Transformation and Rearrangement Studies

The chemical scaffold of furanocoumarins possesses several reactive sites that can be targeted for transformations and rearrangements. The coumarin nucleus contains a lactone (an internal cyclic ester) which can be opened upon treatment with a base. mdpi.com This transformation results in a salt of a cis-o-hydroxycinnamic acid, and the ring can often be reformed upon acidification. mdpi.com

The furan ring fused to the coumarin system is also a site of reactivity. Furan rings are known to undergo reactions such as epoxidation. For example, studies on related furanocoumarins like imperatorin (B1671801) have explored their epoxidation using agents like dimethyldioxirane. Such reactions can be used to generate new derivatives and potential DNA-alkylating agents. While specific rearrangement studies on this compound are not widely documented, the known reactivity of the furanocoumarin class suggests a rich potential for chemical transformations.

Exploration of Novel Analogues for Mechanistic Probing

A key driver for synthesizing novel analogues of bioactive compounds is to probe their mechanism of action and understand their structure-activity relationships (SAR). By systematically modifying the structure of a lead compound like this compound and observing the effect on its biological activity, researchers can identify the key chemical features, or pharmacophores, responsible for its effects.

For instance, various furanocoumarin derivatives have been synthesized and evaluated as modulators of the GABA-A receptor. researchgate.net Studies have shown that substitutions at the C5 and C8 positions of the furanocoumarin core can be important for biological activity. researchgate.net By creating a series of analogues with different groups at these and other positions, it is possible to map the binding site interactions and develop more potent or selective modulators. This approach of creating novel analogues is fundamental to medicinal chemistry and drug discovery, transforming a natural product hit into a well-understood pharmacological tool or a potential therapeutic lead. core.ac.uk

Structure Activity Relationship Sar Studies of Isobyakangelicin Angelate and Furanocoumarin Derivatives

Correlations between Structural Features and Observed Biological Activities

The biological activities of furanocoumarin derivatives are significantly influenced by their molecular characteristics. Quantitative structure-activity relationship (QSAR) analyses have revealed that properties such as lipophilicity (logP value), molecular size (volume and weight), and electronic properties (electrostatic potential and electron-donating ability) are key determinants of their interaction with biological targets like cytochrome P450 enzymes. nih.gov For instance, increased lipophilicity and specific molecular dimensions can enhance the inhibitory effects of furanocoumarins on these enzymes. nih.gov

The substitution pattern on the furanocoumarin nucleus is a critical factor. The presence of substituents at C-5 and C-8 positions has been shown to be important for various biological activities. researchgate.net For example, in the context of antifungal activity, methoxy (B1213986) groups at both C-8 and C-5 positions, combined with an angular furanocoumarin structure, were found to be beneficial. nih.gov The type of substituent also matters; for instance, the 1,1-dimethylallyl and isopentenyl groups are noted to play a significant role in the anti-proliferative activity of certain coumarins. helsinki.fi

The table below summarizes the correlation between structural features and biological activities of selected furanocoumarins.

| Feature | Biological Activity | Reference |

| Lipophilicity, Molecular Size | CYP3A4 Inhibition | nih.gov |

| C-5 and C-8 Substitution | General Biological Activity | researchgate.net |

| C-8 and C-5 Methoxy Groups (Angular) | Antifungal Activity | nih.gov |

| 1,1-dimethylallyl/Isopentenyl Groups | Anti-proliferative Activity | helsinki.fi |

| Linear Furan (B31954) Ring | Strong Photosensitization | nih.gov |

| Angular Furan Ring | Weaker Phototoxicity | nih.gov |

Influence of the Angelate Moiety on Biological Mechanisms

The angelate moiety, an ester of angelic acid, is a significant structural feature in compounds like isobyakangelicin angelate. This group can influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, in some coumarins, the presence of an angelate group at certain positions can contribute to specific biological activities.

Research on angelol-type coumarins, which are structurally related to this compound, has indicated that these compounds can have significant effects on human platelet aggregation. researchgate.net In a study on pyranocoumarins, decursinol (B1670153) angelate was one of the compounds investigated for its effects on oxidative stress factors. grafiati.com

Impact of the Furanocoumarin Backbone and Substituents on Mechanistic Interactions

The furanocoumarin backbone, with its fused furan and coumarin (B35378) rings, is a critical pharmacophore responsible for a wide range of biological activities. researchgate.netresearchgate.net The arrangement of the furan ring, whether linear or angular, fundamentally influences the molecule's interaction with biological systems. nih.gov

Substituents on this backbone further modulate the activity. For example, the presence of methoxy groups and their positions can significantly alter the biological effects. In a study of methoxyfuranocoumarins, the presence of methoxy groups at C-8 and C-5, particularly in an angular structure, was found to be advantageous for antifungal activity. nih.gov The type of substituent is also crucial; for instance, the presence of an aliphatic chain at the C-8 position can hinder interaction with certain enzymes, as seen in the case of byakangelicin (B1668165) and its derivatives with GABA-transaminase. nih.gov For anticonvulsant activity mediated through GABA-A receptors, lipophilic substitutions at both C-5 and C-8 positions lead to more potent effects compared to substitutions at only one of these positions. researchgate.net

The table below details the impact of the furanocoumarin backbone and its substituents on various mechanistic interactions.

| Structural Feature | Mechanistic Interaction | Reference |

| Furanocoumarin Backbone | General Biological Activity | researchgate.netresearchgate.net |

| Linear vs. Angular Furan Ring | Photosensitizing Potential | nih.gov |

| C-8 and C-5 Methoxy Groups (Angular) | Antifungal Activity | nih.gov |

| Aliphatic Chain at C-8 | Reduced Enzyme Interaction (GABA-transaminase) | nih.gov |

| Lipophilic Substituents at C-5 and C-8 | Enhanced GABA-A Receptor Modulation | researchgate.net |

| Molecular Size, Lipophilicity, Electronic Properties | Cytochrome P450 Inhibition | nih.gov |

Comparative SAR Analysis with Related Coumarins and Furanocoumarins

Comparative structure-activity relationship (SAR) analyses of this compound with other coumarins and furanocoumarins highlight key structural determinants for various biological activities.

For instance, in the context of anti-proliferative activity against cancer cell lines, the presence of 1,1-dimethylallyl and isopentenyl groups was identified as a crucial feature for potency. helsinki.fi Compounds like imperatorin (B1671801) and osthol, which possess such groups, demonstrated notable activity. helsinki.fi

When considering anticonvulsant activity through modulation of GABA-A receptors, a comparison of different furanocoumarins revealed that lipophilic substitutions at both the C-5 and C-8 positions are important for enhanced activity. researchgate.net Phellopterin, with substitutions at both positions, showed more potent anti-seizure activity than imperatorin or bergapten (B1666803), which have lipophilic groups at only one of these positions. researchgate.net

The nature of the furan ring fusion also serves as a major point of comparison. Linear furanocoumarins like psoralen (B192213) and bergapten are potent photosensitizers, a property less pronounced in angular furanocoumarins such as angelicin (B190584). nih.gov This difference is attributed to the geometry of the molecules and their ability to intercalate into DNA.

Furthermore, the inhibitory effects on cytochrome P450 enzymes have been compared across a range of furanocoumarins. These studies indicate that molecular properties like lipophilicity and molecular volume are significant predictors of inhibitory potency. nih.gov

The table below provides a comparative SAR analysis of selected coumarins and furanocoumarins.

| Compound/Structural Feature | Biological Activity | Comparative Insight | Reference |

| 1,1-dimethylallyl/Isopentenyl Groups (e.g., Imperatorin, Osthol) | Anti-proliferative | More potent than coumarins lacking these groups. | helsinki.fi |

| Phellopterin (Lipophilic groups at C-5 & C-8) | Anticonvulsant (GABA-A modulation) | More potent than imperatorin or bergapten (group at C-8 or C-5 only). | researchgate.net |

| Linear Furanocoumarins (e.g., Psoralen, Bergapten) | Photosensitization | Stronger effect compared to angular furanocoumarins like angelicin. | nih.gov |

| Furanocoumarins with higher lipophilicity and molecular volume | CYP3A4 Inhibition | Generally more potent inhibitors. | nih.gov |

Mechanistic Investigations of Isobyakangelicin Angelate S Biological Actions

Modulation of Enzyme Activities (e.g., Acetylcholinesterase, P-glycoprotein, CYP3A4, Cyclooxygenase, 5-Lipoxygenase)

The interaction of isobyakangelicin angelate and its related compounds with various enzymes has been a subject of scientific investigation. A study evaluating several coumarins from Angelica archangelica found that byakangelicin-2'-O-angelate was inactive in assays for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

While direct evidence for the interaction of this compound with the efflux pump P-glycoprotein (P-gp) or the metabolic enzyme Cytochrome P450 3A4 (CYP3A4) is not detailed in the available research, the closely related compound byakangelicol (B190708) has been shown to modulate enzymes in the inflammatory pathway. Byakangelicol, isolated from Angelica dahurica, demonstrates an inhibitory effect on cyclooxygenase-2 (COX-2) nih.gov. The compound was found to suppress both the expression and the enzymatic activity of COX-2 in human pulmonary epithelial cells nih.gov. The mechanism for this is believed to be, at least in part, through the suppression of NF-κB activity nih.gov.

There is currently no available research data detailing the specific effects of this compound on the activity of 5-Lipoxygenase (5-LOX).

Table 1: Summary of Enzyme Modulation by this compound and Related Compounds

| Enzyme Target | Compound Tested | Observed Effect | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Byakangelicin-2'-O-angelate | Inactive | |

| P-glycoprotein (P-gp) | This compound | Data not available | |

| CYP3A4 | This compound | Data not available | |

| Cyclooxygenase-2 (COX-2) | Byakangelicol | Inhibition of activity and expression | nih.gov |

| 5-Lipoxygenase (5-LOX) | This compound | Data not available |

Cellular and Molecular Targets

The primary cellular and molecular targets identified for compounds structurally related to this compound are components of the inflammatory signaling cascade. Specifically, for the related compound byakangelicol, research has identified cyclooxygenase-2 (COX-2) as a key molecular target nih.gov. The inhibitory action extends to the upstream regulation of this enzyme, implicating the transcription factor NF-κB as another molecular target nih.gov. By suppressing NF-κB activity, byakangelicol effectively reduces the expression of the COX-2 gene, thereby decreasing the synthesis of the COX-2 enzyme nih.gov. This dual action—inhibiting the enzyme's activity directly and reducing its availability—highlights a significant mechanism for controlling inflammatory responses at a cellular level.

Anti-Inflammatory Mechanisms (e.g., Nitric Oxide Production Inhibition)

While the modulation of cyclooxygenase by related compounds points to a clear anti-inflammatory potential, the specific mechanism involving nitric oxide (NO) production for this compound has not been elucidated in the available scientific literature. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a key feature of inflammatory processes researchgate.net. Various natural compounds are known to exert anti-inflammatory effects by inhibiting iNOS expression or activity, thereby reducing excessive NO levels researchgate.netnih.govup.ac.za. However, studies specifically linking this compound to the inhibition of nitric oxide production are currently unavailable.

Mechanisms of Action as a Potential Antiviral Agent (e.g., against Hepatitis C Virus)

There is no scientific evidence in the searched literature detailing a mechanism of action for this compound as an antiviral agent against the Hepatitis C Virus (HCV). The therapeutic strategies against HCV typically involve direct-acting antivirals that target specific viral proteins essential for replication, such as the NS3/4A protease, NS5A protein, or the NS5B RNA-dependent RNA polymerase nih.govmedscape.com. Another approach involves modulating the host's immune response, historically with interferon-based therapies semanticscholar.orgnih.gov. At present, this compound has not been identified as an agent that acts on these or other known targets within the HCV life cycle.

Other Mechanistic Insights (e.g., effects on prolactin release, potassium-induced contractions, melanogenesis stimulation)

Based on the available research, there are no specific mechanistic insights into the effects of this compound on prolactin release, potassium-induced contractions, or the stimulation of melanogenesis.

Studies on other coumarins, however, provide context for potential activity in these areas. For instance, the furanocoumarins imperatorin (B1671801) and isoimperatorin (B1672244) have been found to stimulate melanogenesis mdpi.com. The mechanism involves the upregulation of microphthalmia-associated transcription factor (MITF), which in turn increases the expression of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TYRP-1), and TYRP-2 mdpi.com. This action is mediated through various signaling pathways, including PKA/CREB, ERK, and AKT/GSK3β/β-catenin mdpi.com. Nevertheless, it is important to note that these findings pertain to imperatorin and isoimperatorin, and similar studies on this compound have not been reported.

Similarly, no data is available linking this compound to the modulation of prolactin release or its effect on potassium-induced smooth muscle contractions nih.govnih.gov.

Advanced Analytical Methodologies for Isobyakangelicin Angelate Research

High-Resolution Mass Spectrometry for Comprehensive Profiling (e.g., HPLC-DAD-ESI-HR-MS, LC-MS/MS)

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone in the analysis of furanocoumarins like Isobyakangelicin angelate. When coupled with liquid chromatography (LC), it allows for the detailed profiling of complex extracts. Techniques such as High-Performance Liquid Chromatography with a Diode Array Detector and Electrospray Ionization HR-MS (HPLC-DAD-ESI-HR-MS) provide both UV-Vis spectral data and highly accurate mass measurements, which are critical for compound identification. nih.govnih.gov

LC-MS/MS, or tandem mass spectrometry, is another powerful tool that offers exceptional sensitivity and selectivity. This technique allows for the fragmentation of parent ions to produce characteristic product ions, aiding in the structural elucidation of compounds, even at trace levels. nih.gov For instance, a study on citrus essential oils utilized a Quadrupole Time-of-Flight (QToF) LC-MS system for the targeted screening of coumarins and furanocoumarins, confirming compounds based on accurate mass with an accuracy of within 4 ppm. shimadzu.co.kr This level of precision is vital for distinguishing between isomeric furanocoumarins, which are common in natural extracts. shimadzu.co.krwaters.com

The comprehensive profiling of furanocoumarins in grapefruit, for example, has been achieved using UPLC-MS/MS, which allowed for the identification of major furanocoumarins like bergamottin (B190657) and 6′,7′-dihydroxybergamottin in plasma after consumption. nih.gov Similarly, the analysis of various plant extracts, such as those from Angelica dahurica, has benefited from HPLC-DAD-ESI-MSn to tentatively characterize numerous furanocoumarins by examining their MS/MS fragmentation patterns. mdpi.com

Table 1: Representative HR-MS Techniques for Furanocoumarin Analysis

| Technique | Primary Application | Key Advantages |

|---|---|---|

| HPLC-DAD-ESI-HR-MS | Identification and Quantification | Provides dual UV and accurate mass data for confident identification. nih.govnih.gov |

| LC-MS/MS (e.g., QToF) | Targeted Screening & Structural Elucidation | High sensitivity, high resolution, and fragmentation data for isomer differentiation. nih.govshimadzu.co.kr |

Quantitative Analytical Techniques (e.g., UPLC-DAD for Furanocoumarins)

For the precise quantification of this compound and related furanocoumarins, Ultra-Performance Liquid Chromatography (UPLC) coupled with a Diode Array Detector (DAD) is a widely adopted and robust method. UPLC offers significant advantages over traditional HPLC, including higher resolution, shorter analysis times, and reduced solvent consumption.

A UPLC-MS-based method was developed for the rapid (20-minute) separation and quantification of 27 coumarins and furanocoumarins in various citrus peels. nih.govacs.orgacs.org This method demonstrated high selectivity and sensitivity, making it suitable for creating chemical fingerprints of different species. nih.govacs.orgacs.org The use of a single ion monitoring (SIM) mode in the mass spectrometer can further enhance selectivity by targeting the specific molecular weights of the compounds of interest, which is particularly useful for resolving co-eluting molecules. nih.govresearchgate.net

The validation of such quantitative methods is critical. For furanocoumarin analysis in cosmetics, a workflow was successfully validated according to the ISO 12787 international standard, with a limit of quantification (LOQ) of 0.01 mg kg⁻¹ and good accuracy and precision. nih.gov Another sensitive UPLC-MS/MS method for quantifying 16 furanocoumarins in essential oils achieved an LOQ of 0.5 ng/mL for most compounds. waters.com The UV spectra of many furanocoumarins, including bergapten (B1666803) and bergamottin, show maximum absorption around 310 nm, making this wavelength ideal for detection with a DAD. nih.gov

Chromatographic-Spectroscopic Hyphenated Systems

The term "hyphenated techniques" refers to the powerful combination of a separation method with a spectroscopic detection method online. scholarsrepository.comijnrd.org This approach leverages the strengths of both techniques to provide comprehensive analysis of complex mixtures. ijnrd.org For natural product research, the coupling of liquid chromatography with mass spectrometry (LC-MS) or nuclear magnetic resonance (LC-NMR) is particularly valuable. scispace.com

LC-MS is the most suitable analytical technique for the determination of oxygen heterocyclic compounds like furanocoumarins, often coupled with a photodiode array (PDA) detector for simultaneous UV-Vis data acquisition. nih.gov This combination allows for the separation of compounds from a complex matrix, followed by their identification and quantification with high confidence. The development of an HPLC-MS/MS method combined with a linear retention index (LRI) system has been used for the comprehensive determination of 35 coumarins, furanocoumarins, and polymethoxyflavones in citrus beverages. nih.gov This approach provides reliable identification even for trace-level compounds that might be below the detection limit of UV detectors. nih.gov

Advanced hyphenated systems can also involve multiple dimensions of separation, such as comprehensive two-dimensional liquid chromatography (LC×LC), which significantly increases peak capacity and resolving power for extremely complex samples. mdpi.com

Developments in Separation Science for Complex Mixtures

The inherent complexity of plant extracts containing this compound demands continuous innovation in separation science to isolate and purify individual components effectively. Beyond conventional HPLC and UPLC, several advanced techniques have proven effective for furanocoumarins.

Supercritical Fluid Chromatography (SFC) is a "green" alternative to normal and reversed-phase LC that uses supercritical CO2 as the primary mobile phase. researchgate.net SFC has been successfully applied to the separation of furanocoumarins from the roots of A. dahurica and citrus residues, demonstrating its efficiency and reduced environmental impact due to lower organic solvent consumption. mdpi.comresearchgate.net

Centrifugal Partition Chromatography (CPC) , a form of counter-current chromatography, is a liquid-liquid separation technique that operates without a solid stationary phase. mdpi.comwikipedia.org This eliminates issues like irreversible sample adsorption. mdpi.com CPC is highly effective for the isolation and purification of natural products. wikipedia.org It has been successfully used to separate structurally similar methoxyfuranocoumarins, such as xanthotoxin and isopimpinellin, from plant extracts in a single run with high purity. nih.gov The technique is scalable and can be used for both analytical and preparative purposes, making it a valuable tool for obtaining pure this compound for further studies. mdpi.comijpra.com

Table 2: Advanced Separation Techniques for Furanocoumarins

| Separation Technique | Principle | Advantages for Furanocoumarin Analysis |

|---|---|---|

| Supercritical Fluid Chromatography (SFC) | Uses supercritical fluid as mobile phase. | "Green" technique, reduced solvent use, efficient separation. researchgate.net |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partition without a solid support. | No irreversible adsorption, high sample recovery (>90%), scalable. mdpi.comijpra.com |

Data Processing and Chemometric Approaches in Natural Product Analysis

The vast amount of data generated by modern analytical instruments, especially HR-MS, requires sophisticated data processing and statistical analysis. Chemometrics applies mathematical and statistical methods to chemical data to extract meaningful information. researchgate.net It is an essential tool for quality control, authentication, and the identification of bioactive compounds in natural products. researchgate.net

Techniques like Principal Component Analysis (PCA) are used to analyze the furanocoumarin profiles of different plant taxa to evaluate their chemosystematic significance. mdpi.com By reducing the dimensionality of the data, PCA can reveal clustering and differentiation between samples based on their chemical composition. nih.gov

In the context of drug discovery, an approach known as "biochemometrics" integrates chemical data (e.g., from UPLC-HRMS) with biological activity data. nih.govacs.org This allows researchers to correlate the presence and abundance of specific compounds, like this compound, with a measured biological effect. This correlation helps to pinpoint the bioactive constituents in a complex extract more efficiently than traditional bioassay-guided fractionation alone. nih.govacs.org This strategy can accelerate the discovery of pharmacologically active natural products. researchgate.net

Emerging Themes and Future Research Perspectives

Elucidating Uncharacterized Mechanistic Pathways

While the general biological activities of furanocoumarins are recognized, the specific molecular mechanisms of Isobyakangelicin angelate remain largely uncharted territory. Future research will likely prioritize the deconstruction of its interaction with cellular and molecular targets. A significant area of investigation involves its metabolism, particularly through cytochrome P450 (CYP) enzyme systems, which are known to process other furanocoumarins. nih.gov Understanding which specific CYP isozymes are responsible for its biotransformation is a critical step.

Furthermore, beyond its known interactions, there is a need to explore novel signaling pathways that may be modulated by this compound. Investigations could focus on its potential effects on various receptors, such as taste receptors, or its role as an agonist or antagonist in other cellular signaling cascades. nih.gov The anti-inflammatory and neuroprotective properties observed in related methoxyfuranocoumarins suggest that this compound may also interact with pathways involved in inflammation and neuronal function, which warrants further detailed study. nih.gov

Innovations in Chemoenzymatic Synthesis

The total synthesis of complex natural products like this compound presents considerable challenges. Traditional chemical synthesis can be lengthy and may result in low yields. An emerging and promising alternative is the development of chemoenzymatic synthesis routes. This approach combines the precision of enzymatic catalysis with the versatility of chemical reactions to create more efficient and sustainable synthetic pathways. researchgate.net

Future research will likely focus on identifying and engineering enzymes, such as ligases or polyketide synthases, that can be used to construct the furanocoumarin core or attach the angelate side chain with high specificity. nih.gov For instance, the use of benzoate (B1203000) coenzyme A ligase and plant type III polyketide synthases has shown potential in creating diverse bioactive molecules and could be adapted for furanocoumarin synthesis. nih.gov By leveraging biocatalysts, researchers can aim to develop more streamlined and environmentally friendly methods for producing this compound and its analogues for further biological evaluation. nih.govresearchgate.net

Refined Analytical Strategies for Trace Analysis and Metabolomics

The detection and quantification of this compound, especially at trace levels within complex biological or environmental matrices, require highly sensitive and specific analytical methods. While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard, future research will focus on more advanced and integrated platforms. nih.gov Ultra-High-Performance Liquid Chromatography coupled to Mass Spectrometry (UHPLC-MS/MS) has already proven effective for analyzing photoactive furanocoumarins in various samples. nih.gov

A key area for innovation lies in developing methods for metabolomic studies to understand how this compound is processed and distributed in biological systems. This involves not only quantifying the parent compound but also identifying its various metabolites. Advanced analytical approaches, including direct analysis in real time (DART) mass spectrometry and sophisticated sample preparation techniques like solid-phase extraction (SPE), will be crucial. nih.govwiley.com These refined strategies will enable a more complete picture of the compound's pharmacokinetics and metabolic fate. nih.govvscht.cz

Table 1: Advanced Analytical Techniques for Furanocoumarin Analysis

| Technique | Description | Application in this compound Research |

| HPLC-DAD-ESI-MSn | High-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Mass Spectrometry | Used for the characterization and tentative identification of furanocoumarins by analyzing fragmentation patterns. nih.gov |

| UHPLC-MS/MS | Ultra-High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry | Enables highly sensitive and selective quantification of furanocoumarins in complex matrices like plant parts and juices. nih.gov |

| GC/MSD | Gas Chromatography with Mass Selective Detector | A common approach for the separation and quantification of thermally stable furanocoumarins in plant extracts. vscht.cz |

| LC/MS | Liquid Chromatography-Mass Spectrometry | A technique of choice in recent studies that allows for the identification of minor furanocoumarins. vscht.cz |

Applications in Chemotaxonomic Studies

Furanocoumarins, as secondary metabolites, often have a restricted distribution within the plant kingdom, making them valuable chemical markers for taxonomic and phylogenetic studies. nih.gov The presence and profile of specific furanocoumarins, including this compound, can help to classify plant species, particularly within families like Apiaceae and Rutaceae. nih.govwikipedia.orgplos.org

Future research will likely involve broader and more systematic screening of plant taxa for this compound. By correlating the distribution of this compound with genetic data, researchers can gain insights into the evolutionary development of biosynthetic pathways for angular furanocoumarins. nih.govnih.gov Statistical analysis of furanocoumarin profiles, including that of this compound, has been used to evaluate the chemosystematic significance in genera like Heracleum and Citrus. nih.govplos.org This approach can help to resolve taxonomic ambiguities and provide a deeper understanding of plant biodiversity and evolution.

Q & A

Q. What are the primary molecular targets of Isobyakangelicin Angelate (DA) in anti-inflammatory research, and what experimental methods validate these interactions?

Methodological Answer: DA modulates multiple signaling pathways, including NF-κB, PKC, and PI3K/Akt, through kinase activation assays (e.g., recombinant PKC isoforms) and Western blotting for phosphorylated targets (e.g., CREB, Erk) . To validate interactions, researchers should:

Q. How should researchers design in vitro experiments to assess DA’s cytotoxic effects in cancer models?

Methodological Answer:

- Cell Lines: Use established models (e.g., MCF-7, MDA-MB-231 for breast cancer; HepG2 for liver cancer) with estrogen-stimulated and independent variants .

- Assays: Conduct MTT/WST-1 assays for viability, Annexin V/PI staining for apoptosis, and JC-1 staining for mitochondrial membrane potential.

- Controls: Include positive controls (e.g., staurosporine for apoptosis) and vehicle-treated cells. Dose ranges should span 1–100 μM, based on prior IC50 data .

Q. What analytical techniques are recommended to validate DA’s purity and structural integrity in experimental preparations?

Methodological Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) and C18 columns, comparing retention times to certified standards.

- Spectroscopy: 1H/13C NMR for structural confirmation (e.g., angeloyl group peaks at δ 6.1–6.3 ppm) .

- Mass Spectrometry: High-resolution LC-MS for molecular ion validation (m/z 329.16 [M+H]+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in DA’s dual role as an NF-κB activator vs. inhibitor across different cancer models?

Methodological Answer:

- Context-Specific Analysis: Compare cell-type-specific signaling crosstalk (e.g., breast cancer vs. leukemia) using phosphoproteomics .

- Pathway Inhibition: Apply selective inhibitors (e.g., BAY 11-7082 for NF-κB; LY294002 for PI3K) to isolate DA’s primary effects.

- Transcriptomic Profiling: RNA-seq to identify DA-induced gene clusters (e.g., pro-apoptotic vs. survival genes) .

Q. What metabolomic approaches are optimal for identifying novel DA metabolites in hepatic studies?

Methodological Answer:

- Human Liver Microsomes (HLM): Incubate DA with HLMs and NADPH, followed by TOF-MS/MS for metabolite identification (e.g., hydroxylated or glucuronidated derivatives) .

- Isotopic Labeling: Use 14C-labeled DA to track metabolic pathways in rodent models.

- In Silico Prediction: Tools like Meteor (Lhasa Limited) to predict Phase I/II metabolites for targeted LC-MS analysis .

Q. How can researchers optimize DA’s synergistic potential with other anti-cancer agents while mitigating toxicity?

Methodological Answer:

- Combinatorial Screening: Use Chou-Talalay’s combination index (CI) assay to evaluate synergism (e.g., DA + paclitaxel in triple-negative breast cancer) .

- Transcriptomic Clustering: Identify DA-responsive pathways (e.g., Ras/Raf/Erk) for rational partner selection.

- Toxicogenomics: Assess off-target effects via RNA-seq of non-cancerous cell lines (e.g., HEK293) .

Q. What methodologies are critical for assessing DA’s impact on apoptosis in 3D tumor spheroid models?

Methodological Answer:

Q. How should in vivo pharmacokinetic studies of DA be designed to address its low bioavailability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.